molecular formula C24H24N4O2 B2384582 N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251650-22-2

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2384582
CAS No.: 1251650-22-2
M. Wt: 400.482
InChI Key: GAGXIECFMUYQIM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a pyrrolopyrimidine-derived acetamide compound characterized by a 3-ethyl substituent on the pyrrolopyrimidine core and a 2,6-dimethylphenyl group on the acetamide moiety. The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as kinases and nucleotide-binding proteins .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-4-27-15-25-22-19(18-11-6-5-7-12-18)13-28(23(22)24(27)30)14-20(29)26-21-16(2)9-8-10-17(21)3/h5-13,15H,4,14H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGXIECFMUYQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. Its structure features a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.

The molecular formula of this compound is C28H29N3O2S2C_{28}H_{29}N_{3}O_{2}S_{2}, with a molecular weight of approximately 503.68 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and DNA replication. Specifically, it has been shown to act as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are crucial for the proliferation of cancer cells.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on TS and DHFR. For example:

CompoundTarget EnzymeIC50 (nM)
Compound AThymidylate Synthase42
Compound BDihydrofolate Reductase2200

These findings suggest that modifications to the pyrrolopyrimidine structure can enhance enzyme inhibition potency.

Case Studies

  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting nucleotide synthesis pathways. This was evidenced by increased levels of apoptotic markers and reduced cell viability in treated cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced antitumor efficacy compared to single-agent treatments.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the pyrrolopyrimidine core significantly affect biological activity. For instance:

SubstituentEffect on Activity
6-MethylIncreased TS inhibition
6-EthylEnhanced DHFR inhibition

These results highlight the importance of structural modifications in optimizing the biological activity of pyrrolopyrimidine derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s key structural features are compared below with three closely related analogs from the evidence (Table 1).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent (R1) Phenyl Group (R2) logP* Key Functional Groups
Target Compound (3-ethyl) C24H24N4O2 408.48 Ethyl 2,6-dimethylphenyl ~2.8 Acetamide, pyrrolopyrimidine
N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-... () C25H26N4O3 430.51 2-Methoxyethyl 2,6-dimethylphenyl - Methoxyethyl, pyrrolopyrimidine
N-(3,4-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-... () C25H26N4O5 462.5 2-Methoxyethyl 3,4-dimethoxyphenyl 2.2575 Dimethoxyphenyl, methoxyethyl
Example 24 () C18H19N5SO2 369.44 Acetyl Phenyl - Thienopyrimidine, acetamide

*logP values are estimated or experimentally derived.

Key Observations:

Substituent Effects on Lipophilicity: The target compound (logP ~2.8*) is more lipophilic than its methoxyethyl analog in (logP 2.2575) due to the replacement of the polar methoxy group with a nonpolar ethyl chain. This enhances membrane permeability, a critical factor for bioavailability .

Impact of Core Modifications: The thieno[2,3-d]pyrimidine core in ’s compound introduces sulfur, which may enhance metabolic stability but reduce solubility compared to the pyrrolo[3,2-d]pyrimidine core in the target compound .

Synthetic Accessibility :

  • Acetylation reactions (e.g., acetyl chloride in pyridine, as in ) are commonly used to synthesize acetamide derivatives like the target compound, though substituent-specific optimizations (e.g., recrystallization solvents) are required for purity .

Pharmacological and Biochemical Implications

While direct activity data for the target compound is absent in the evidence, insights can be extrapolated from analogs:

  • Kinase Inhibition : Pyrrolopyrimidines with ethyl or methoxyethyl substituents (e.g., ) often target ATP-binding pockets in kinases, with substituent size and polarity influencing selectivity .
  • Antibacterial Potential: Acetamide-thienopyrimidine hybrids () exhibit antibacterial activity, suggesting that the target compound’s acetamide group may confer similar properties if paired with appropriate substituents .

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